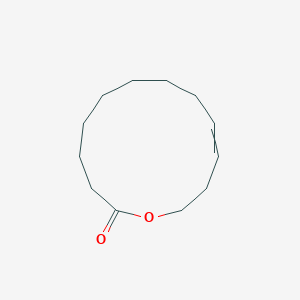
1-Oxacyclotridec-10-EN-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Oxacyclotridec-10-EN-2-one can be synthesized through macrolactonization of 12R-hydroxyoctadec-9Z-enoic acid . The reaction involves the formation of a lactone ring by intramolecular esterification. The process typically requires the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, distillation, and crystallization to ensure the final product meets industry standards. The compound is often produced for use in the fragrance industry due to its aromatic properties .
化学反应分析
Types of Reactions: 1-Oxacyclotridec-10-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted lactones or other derivatives.
科学研究应用
1-Oxacyclotridec-10-EN-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying macrolide chemistry.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific biological pathways.
作用机制
The mechanism of action of 1-Oxacyclotridec-10-EN-2-one involves its interaction with specific molecular targets and pathways. The compound’s lactone ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit feeding in certain insect species by interacting with their chemosensory receptors . The exact molecular targets and pathways may vary depending on the specific application and biological context.
相似化合物的比较
1-Oxacyclotridec-10-EN-2-one can be compared with other similar macrolide compounds, such as:
13-Hexyloxacyclotridec-10-en-2-one: Similar structure but with a hexyl group at the 13th position, leading to different chemical and biological properties.
Oxacyclononadec-10-en-2-one: A larger macrolide with an 18-membered ring, exhibiting distinct chemical reactivity and applications.
Uniqueness: this compound is unique due to its specific ring size and unsaturation, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility and importance.
属性
CAS 编号 |
79894-05-6 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
1-oxacyclotridec-10-en-2-one |
InChI |
InChI=1S/C12H20O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h5,7H,1-4,6,8-11H2 |
InChI 键 |
FZKPUQQWULXMCD-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC=CCCOC(=O)CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
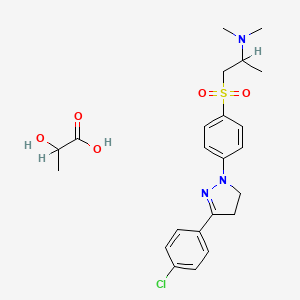
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)
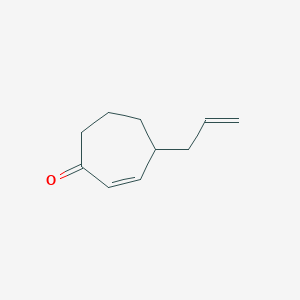
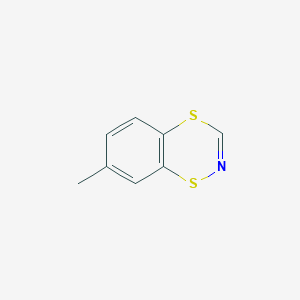
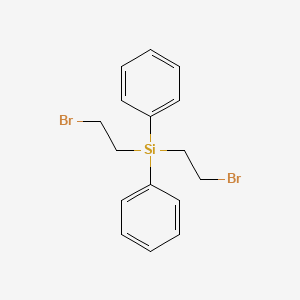
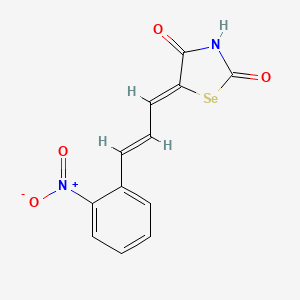
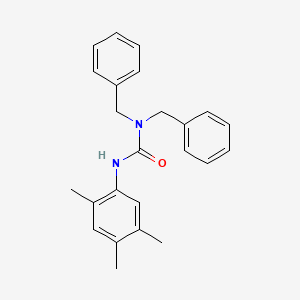
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
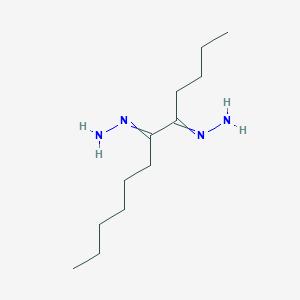
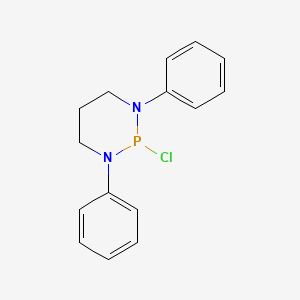
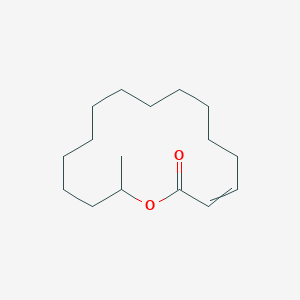
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
